molecular formula C10H9N3O3 B1451652 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 944901-61-5

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1451652
CAS No.: 944901-61-5
M. Wt: 219.2 g/mol
InChI Key: HDECHAANEPCLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound can bind to proteins like albumin, affecting their function and stability . The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For example, this compound inhibits cyclooxygenase by forming hydrogen bonds with the enzyme’s active site residues . Additionally, this compound can interact with DNA, causing changes in gene expression and promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its biological activity for extended periods, making it suitable for prolonged experimental use . Some degradation products may form under extreme conditions, potentially affecting its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer activities without significant toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolism, resulting in the formation of metabolites that are excreted via the kidneys . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, while conjugation reactions with glucuronic acid and sulfate facilitate its elimination . These metabolic processes ensure the compound’s clearance from the body and minimize potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it exerts its biological effects . For instance, the compound’s interaction with mitochondrial proteins can influence cellular energy metabolism and apoptosis .

Properties

IUPAC Name

1-(3-methoxyphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDECHAANEPCLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.